H-2-Nal-OBzl p-tosylate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

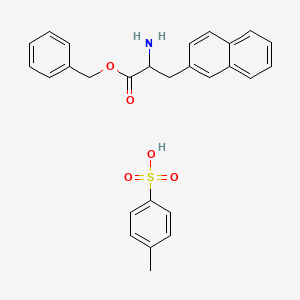

H-2-Nal-OBzl p-tosylate salt: is a chemical compound known for its applications in various fields of scientific research. The compound is also referred to as β-(2-Naphthyl)-L-alanine benzyl ester p-toluenesulfonate. It is a derivative of naphthylalanine, a type of amino acid, and is often used in peptide synthesis and other chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of H-2-Nal-OBzl p-tosylate salt typically involves the esterification of β-(2-Naphthyl)-L-alanine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a base such as pyridine and a tosylating agent like p-toluenesulfonyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and tosylation processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: H-2-Nal-OBzl p-tosylate salt undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group can be replaced by other nucleophiles, such as halides or amines.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield β-(2-Naphthyl)-L-alanine and benzyl alcohol.

Reduction: The compound can be reduced to remove the tosylate group, resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

Major Products Formed:

Substitution Reactions: The major products include substituted naphthylalanine derivatives.

Hydrolysis: The primary products are β-(2-Naphthyl)-L-alanine and benzyl alcohol.

Reduction: The main product is the corresponding alcohol derivative.

Aplicaciones Científicas De Investigación

Chemistry: H-2-Nal-OBzl p-tosylate salt is widely used in peptide synthesis as a protecting group for amino acids. It helps in the selective modification of peptides and proteins, facilitating the study of their structure and function.

Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. It can be used to modify peptides to enhance their stability, bioavailability, and target specificity.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of advanced polymers and coatings.

Mecanismo De Acción

The mechanism of action of H-2-Nal-OBzl p-tosylate salt involves its role as a protecting group in peptide synthesis. The tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s molecular targets include amino acids and peptides, where it helps in the selective modification and protection of functional groups. The pathways involved in its mechanism include esterification, tosylation, and nucleophilic substitution.

Comparación Con Compuestos Similares

H-Arg(NO₂)-OBzl p-tosylate salt: Another tosylate-protected amino acid derivative used in peptide synthesis.

H-2-Nal-OBzl p-tosylate: The parent compound without the tosylate group.

Uniqueness: H-2-Nal-OBzl p-tosylate salt is unique due to its specific structure, which combines the properties of naphthylalanine and tosylate. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other chemical reactions. Its ability to act as a protecting group and facilitate selective modifications sets it apart from other similar compounds.

Actividad Biológica

H-2-Nal-OBzl p-tosylate salt, chemically known as 3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C27H27NO5S and is characterized by the presence of a naphthyl group attached to the beta carbon of L-alanine, which is esterified with benzyl alcohol and sulfonated with p-toluenesulfonic acid. The compound appears as a white to off-white powder with a melting point ranging from 181 to 185 °C .

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with hydrophobic sites on proteins, which may influence enzyme activity or binding affinity.

- Enzyme Modulation : Preliminary studies indicate that this compound may act as an inhibitor or modulator of certain enzymatic activities. The naphthyl group enhances its ability to interact with hydrophobic pockets in enzymes, potentially altering their catalytic efficiency .

- Receptor Interaction : The compound's structural features suggest it could bind to specific receptors, influencing signal transduction pathways critical for various physiological functions.

Case Studies

Several studies have explored the biological implications of this compound:

- Proteomics Research : In proteomics, this compound has been utilized to study enzyme interactions, revealing its potential as a tool for understanding enzyme mechanisms and substrate specificity .

- Therapeutic Applications : Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications, particularly in diseases where enzyme dysregulation is a factor .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Naphthylalanine Ester : The initial step involves the coupling of L-alanine with naphthalene derivatives.

- Benzyl Esterification : The resulting compound undergoes esterification with benzyl alcohol.

- Sulfonation : Finally, the compound is treated with p-toluenesulfonic acid to yield the final product.

This method allows for high purity and yield, making it suitable for further biological studies .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Phenyl-L-alanine benzyl ester 4-toluenesulfonate | 126829-54-8 | Contains a phenyl group instead of naphthyl. |

| Benzyl (S)-2-amino-3-(naphthalen-2-yl)propanoate | 126829-54-7 | Lacks the sulfonate group but shares naphthalene moiety. |

| N-(2-cyano-4-oxochromen-8-yl)-4-(4-phenylbutoxy)benzamide | 136450-11-8 | Different functional groups but shares naphthalene moiety. |

This table illustrates that this compound's combination of functionalities may enhance its solubility and biological interactions compared to simpler analogs.

Propiedades

IUPAC Name |

benzyl 2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOGTYJIKGFYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.